N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a 3-chloro-4-methylphenyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine typically involves the Hantzsch thiazole synthesis. This method includes the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . For instance, 3-chloro-2-methylphenylthiourea and 4-fluorophenacyl bromide can be reacted under these conditions to yield the desired thiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms may enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its antibacterial or anticancer effects. The exact molecular targets and pathways are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling or metabolism .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar structure but includes a fluorophenyl group instead of a phenyl group.
N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide: This compound features a nitrobenzamido group, which alters its chemical and biological properties.
Uniqueness
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity. Its combination of a chloro and methyl group on the phenyl ring, along with the phenyl substitution on the thiazole ring, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C16H13ClN2S |
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Molecular Weight |
300.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-phenyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H13ClN2S/c1-11-7-8-13(9-14(11)17)18-16-19-15(10-20-16)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19) |
InChI Key |
JWTDUUKCFZJOII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
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